2-Methoxy-5-nitrothiophene
CAS No.: 30549-16-7
Cat. No.: VC3958388
Molecular Formula: C5H5NO3S
Molecular Weight: 159.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30549-16-7 |
|---|---|
| Molecular Formula | C5H5NO3S |
| Molecular Weight | 159.17 g/mol |
| IUPAC Name | 2-methoxy-5-nitrothiophene |
| Standard InChI | InChI=1S/C5H5NO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 |
| Standard InChI Key | DRJVACLGPCZGDX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(S1)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(S1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methoxy-5-nitrothiophene belongs to the thiophene family, a class of heterocyclic compounds featuring a sulfur atom at position 1. The methoxy (-OCH) and nitro (-NO) substituents at positions 2 and 5, respectively, create distinct electronic effects:
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Nitro Group: Strong electron-withdrawing character reduces electron density at positions 3 and 4, activating the ring for SNAr reactions .
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Methoxy Group: Electron-donating resonance effects direct electrophilic attacks to specific positions, though steric hindrance may limit reactivity .
The compound’s aromaticity is confirmed by its planar structure, with bond lengths consistent with conjugated π-systems (C-S: 1.71 Å; C-O: 1.36 Å) .
Physicochemical Profile
Key properties are summarized below:
Notably, experimental data on melting/boiling points and solubility remain unpublished, underscoring the need for further characterization.
Synthesis and Reaction Mechanisms
Synthetic Routes
While no dedicated synthesis for 2-methoxy-5-nitrothiophene is documented, analogous methods for nitroheterocycles suggest two potential pathways:
Pathway 1: Direct Nitration of 2-Methoxythiophene
Thiophene derivatives are typically nitrated using mixed acids (HNO/HSO) at 0–5°C. The methoxy group directs nitration to position 5 due to its +M effect, yielding the target compound after purification .
Pathway 2: Nucleophilic Substitution
A patent describing 2-methoxy-5-nitropyridine synthesis offers insights:
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Reagents: 2-Chloro-5-nitropyridine, sodium methoxide (NaOCH), methanol.
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Conditions: Reflux at 65°C for 1 hour, yielding 96.49% product .
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Adaptation: Replacing pyridine with thiophene could produce 2-methoxy-5-nitrothiophene under similar conditions.
Reactivity in SNAr Reactions
Computational modeling of 2-ethoxy-3,5-dinitrothiophene reveals:
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Charge Distribution: The nitro group at position 5 induces a negative charge at C4 (-0.32 e), favoring nucleophilic attack.
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Transition State: Activation energy () for hydroxide attack at C4 is 18.3 kcal/mol, lower than at C2 (24.1 kcal/mol) .
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Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize intermediates, accelerating substitution rates by 3–5× compared to ethanol .
These findings suggest that 2-methoxy-5-nitrothiophene undergoes SNAr preferentially at position 4, forming derivatives with amines or thiols.
Pharmacological Applications
Antimalarial Activity
Nitrothiophene derivatives exhibit potent activity against drug-resistant Plasmodium falciparum:
| Compound | IC (3D7 Strain) | IC (K1 Strain) | Selectivity Index |
|---|---|---|---|
| 5-Nitrothiophene-2-carboxamide | 10.78 μM | 15.32 μM | 1.42 |
| Chloroquine (CQ) | 2.63 μM | 263 μM | 0.01 |
Data adapted from Antimicrobial Agents and Chemotherapy . The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that disrupt parasite mitochondria .
Antibacterial Synergy
Though direct evidence is lacking, structurally related 2-methoxy-5-nitrofurans enhance β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by 8–16× . This synergy likely arises from nitro group-mediated inhibition of bacterial nitroreductases, a hypothesis warranting validation for 2-methoxy-5-nitrothiophene.
Computational Insights into Reactivity
Density Functional Theory (DFT) Analysis
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Frontier Orbitals: The LUMO (-2.89 eV) localizes at C4, confirming susceptibility to nucleophilic attack .
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MEP Surfaces: Electrostatic potential maps show a negative charge region (-42 kcal/mol) near the nitro group, facilitating cation-π interactions .
Molecular Dynamics Simulations
In aqueous solution, 2-methoxy-5-nitrothiophene adopts a conformation where the nitro group is coplanar with the thiophene ring (dihedral angle: 5.2°), maximizing resonance stabilization .
Future Research Directions
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Synthetic Optimization: Develop regioselective nitration protocols to improve yields beyond 70%.
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ADME Profiling: Assess oral bioavailability and metabolic pathways using in vitro hepatocyte models.
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Therapeutic Expansion: Screen for anticancer activity, leveraging ROS-generating properties.
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